2-(7-Fluoro-1-benzofuran-2-yl)acetic acid
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Overview
Description
2-(7-Fluoro-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. The presence of a fluorine atom in the benzofuran ring enhances its chemical properties, making it a compound of interest for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of o-hydroxyacetophenones and their derivatives, which undergo cyclization to form the benzofuran ring . The reaction conditions often involve the use of strong acids or bases, and the reaction temperature is carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(7-Fluoro-1-benzofuran-2-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The compound may inhibit or activate specific pathways, resulting in its therapeutic or biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methyl-1-benzofuran-3-yl)acetic acid
- (2R)-2-amino-2-(7-fluoro-2,3-dihydro-1-benzofuran-5-yl)acetic acid
- (3S)-6-({4′[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]-2′,6′-dimethylbiphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Uniqueness
2-(7-Fluoro-1-benzofuran-2-yl)acetic acid is unique due to the presence of the fluorine atom in the benzofuran ring, which enhances its chemical stability and biological activity compared to other similar compounds . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H7FO3 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(7-fluoro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H7FO3/c11-8-3-1-2-6-4-7(5-9(12)13)14-10(6)8/h1-4H,5H2,(H,12,13) |
InChI Key |
YYXNGLJMRAOFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=C2)CC(=O)O |
Origin of Product |
United States |
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